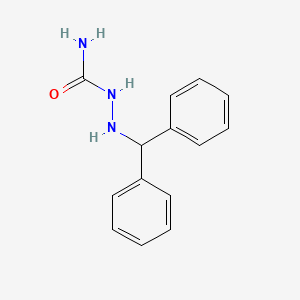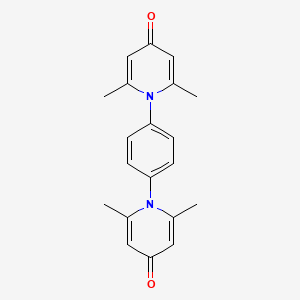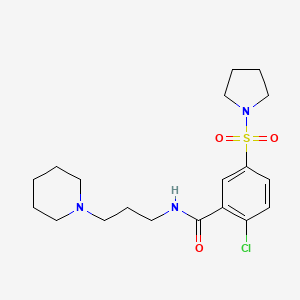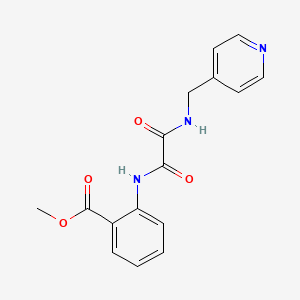
1-Benzhydryl semicarbazide
Vue d'ensemble
Description
1-Benzhydryl semicarbazide is an organic compound characterized by the presence of a benzhydryl group attached to a semicarbazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzhydryl semicarbazide can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This involves the reaction of benzhydryl chloride with semicarbazide hydrochloride in a suitable solvent under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydryl semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzhydryl semicarbazone derivatives.
Reduction: Reduction reactions can convert it into benzhydryl hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzhydryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzhydryl semicarbazone derivatives.
Reduction: Benzhydryl hydrazine derivatives.
Substitution: Various substituted benzhydryl semicarbazides.
Applications De Recherche Scientifique
1-Benzhydryl semicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential cytostatic and antiviral activities.
Industry: It is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-benzhydryl semicarbazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Benzhydryl piperazine: Known for its use in developing HDAC inhibitors with anti-cancer activity.
Semicarbazide hydrochloride: Commonly used in the synthesis of various semicarbazide derivatives.
Uniqueness: 1-Benzhydryl semicarbazide stands out due to its unique combination of the benzhydryl and semicarbazide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Propriétés
IUPAC Name |
(benzhydrylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,16H,(H3,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXELZGRXEDNEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-methoxyphenyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4789113.png)
![3-benzyl-4-(2-methoxyethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4789125.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-cyclobutylacetamide](/img/structure/B4789139.png)
![4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride](/img/structure/B4789150.png)
![diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate](/img/structure/B4789156.png)
![2-[(Z,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B4789170.png)

![N~1~-(3,4-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4789180.png)
![ethyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4789194.png)
![1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4789204.png)

![5-{[(3-Benzoylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4789215.png)
![ethyl 2-({[(3-acetylphenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4789216.png)
